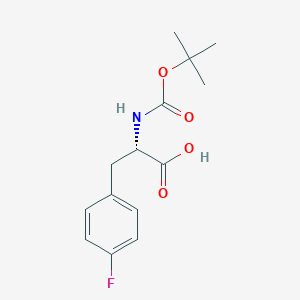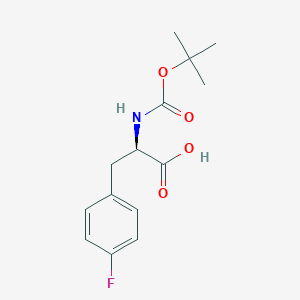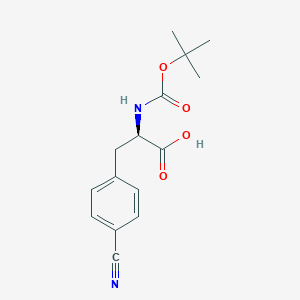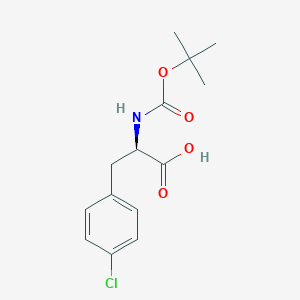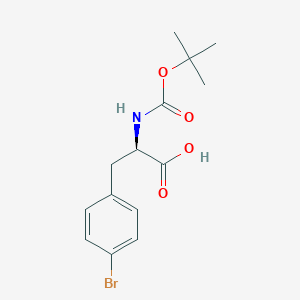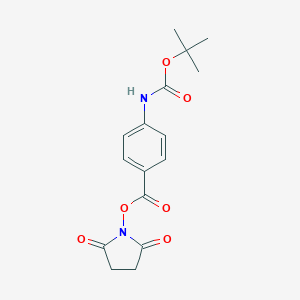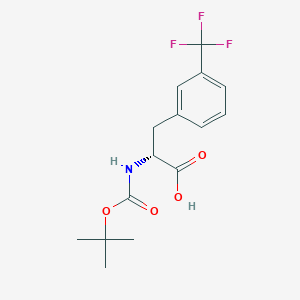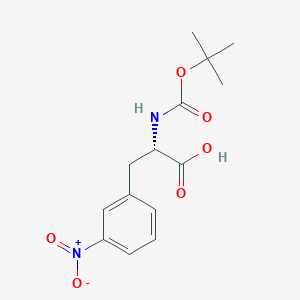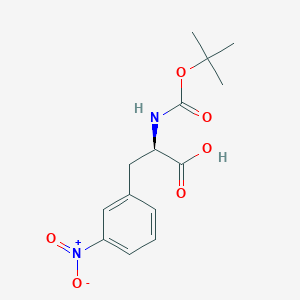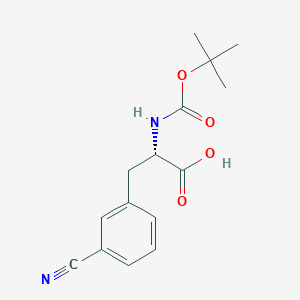
Boc-2-bromo-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Boc-2-bromo-D-phenylalanine (Boc-2-Br-D-Phe) is an important synthetic amino acid that can be used in peptide synthesis, drug development, and biochemistry. It is an important building block for peptides and proteins, and has been used in various scientific applications. Boc-2-Br-D-Phe is a valuable tool for the synthesis of peptides and proteins, as it can be used to modify the peptide structure, as well as to increase the stability of the peptide. Boc-2-Br-D-Phe is also used in drug development, as it can be used to modify the structure of drugs, and to increase their stability.
Scientific Research Applications
Photoactivatable Analogues in Biochemistry
Boc-2-bromo-D-phenylalanine has been used in biochemical applications, particularly in the study of photoactivatable analogues. Baldini et al. (1988) demonstrated its use in creating biologically active misaminoacylated tRNA for Escherichia coli, highlighting its potential in studying protein synthesis mechanisms (Baldini et al., 1988).
Peptide Synthesis
In peptide chemistry, this compound has been used to synthesize erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation, as reported by Crich and Banerjee (2007). This demonstrates its role in advancing methods for peptide assembly (Crich & Banerjee, 2007).
Synthesis of Amino Epoxides
Rotella (1995) described the stereoselective reduction of bromomethyl ketones derived from phenylalanine using Boc-amino alcohol. This process is significant for the preparation of hydroxyethylene peptide isosteres, highlighting its utility in producing structurally complex molecules (Rotella, 1995).
Mimetics in Cellular Signal Transduction
Oishi et al. (2004) utilized this compound in the synthesis of amino acid analogues for studying cellular signal transduction. This research underscores the compound's application in understanding and manipulating biochemical pathways (Oishi et al., 2004).
Solid-Phase Reaction Studies
In 2002, Yamane et al. studied the diffusional behavior of Boc-protected L-phenylalanine in solid-phase reaction fields. Their work contributes to the understanding of amino acid behavior in different chemical environments, which is crucial for the development of new synthetic methodologies (Yamane et al., 2002).
FRET Cassettes and DNA Sequencing
Nampalli et al. (2002) explored the use of an unnatural, tri-functional amino acid, t-Boc-L-para-amino-phenylalanine, derived from this compound, in designing FRET cassettes and terminators for DNA sequencing, highlighting its potential in biotechnological applications (Nampalli et al., 2002).
properties
IUPAC Name |
(2R)-3-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJSTMCSOXSTGZ-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

